2-Ethoxy-2-propyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate
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Overview
Description
2-Ethoxy-2-propyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzodioxole ring fused with a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-propyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of 2-ethoxy-2-propyl-1,3-benzodioxole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to ensure safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-propyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
2-Ethoxy-2-propyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-propyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole derivative with similar structural features.
2-Ethoxy-2-propyl-1,3-benzodioxole: The precursor used in the synthesis of the target compound.
Dimethylcarbamoyl chloride: A related carbamate compound used in various synthetic applications.
Uniqueness
2-Ethoxy-2-propyl-2H-1,3-benzodioxol-4-yl dimethylcarbamate is unique due to its combination of a benzodioxole ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61083-39-4 |
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Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2-ethoxy-2-propyl-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H21NO5/c1-5-10-15(18-6-2)20-12-9-7-8-11(13(12)21-15)19-14(17)16(3)4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
IZFHZVVIKHNQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C)OCC |
Origin of Product |
United States |
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